molecular formula C3H5NOS B14743232 Thiocyanic acid, 2-hydroxyethyl ester CAS No. 693-08-3

Thiocyanic acid, 2-hydroxyethyl ester

Cat. No.: B14743232
CAS No.: 693-08-3
M. Wt: 103.15 g/mol
InChI Key: MKVVFYDUPPFXTI-UHFFFAOYSA-N
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Description

Thiocyanic acid, 2-hydroxyethyl ester (chemical formula: C₃H₅NOS), is an organosulfur compound characterized by a thiocyanate (-SCN) group bonded to a 2-hydroxyethyl moiety. For instance, 2-hydroxyethyl esters are typically synthesized via transesterification reactions using ethylene glycol, as demonstrated in studies on castor oil derivatives .

Properties

CAS No.

693-08-3

Molecular Formula

C3H5NOS

Molecular Weight

103.15 g/mol

IUPAC Name

2-hydroxyethyl thiocyanate

InChI

InChI=1S/C3H5NOS/c4-3-6-2-1-5/h5H,1-2H2

InChI Key

MKVVFYDUPPFXTI-UHFFFAOYSA-N

Canonical SMILES

C(CSC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanic acid, 2-hydroxyethyl ester can be synthesized through the reaction of thiocyanic acid with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired ester. Another method involves the reaction of potassium thiocyanate with ethylene chlorohydrin in the presence of a base, such as sodium hydroxide, to yield the ester.

Industrial Production Methods

Industrial production of this compound often involves the large-scale reaction of thiocyanic acid with ethylene oxide. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester to thiols or other reduced sulfur-containing compounds.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Thiocyanic acid, 2-hydroxyethyl ester has several scientific research applications:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of thiocyanic acid, 2-hydroxyethyl ester involves its ability to interact with various molecular targets. The ester can undergo hydrolysis to release thiocyanate ions, which can then participate in various biochemical pathways. The thiocyanate ions can inhibit certain enzymes or disrupt cellular processes, leading to their biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiocyanic Acid Esters

The following table summarizes key structural and physicochemical properties of thiocyanic acid esters, including 2-hydroxyethyl ester (inferred) and its analogs:

Compound Molecular Formula Molecular Weight Key Features Applications/Notes
2-Hydroxyethyl ester C₃H₅NOS 107.14 (calculated) Contains hydroxyl group; polar, likely higher solubility in water Potential use in corrosion inhibition (analogous to monoglycerides)
Ethyl ester C₃H₅NS 87.14 Simple alkyl chain; volatile Found in lithium-ion battery thermal runaway products
Phenyl ester C₇H₅NS 135.19 Aromatic backbone; higher stability Industrial intermediates; boiling point: 345.2 K
Isopropyl ester C₄H₇NS 101.17 Branched alkyl group; lower polarity Used in organic synthesis (ChemSpider ID: 216107)
2-Aminoethyl ester C₃H₆N₂S 102.16 Amino group enhances reactivity; amphoteric Potential pharmaceutical applications (CAS 52055-29-5)
(2-Benzothiazolylthio)methyl ester C₉H₆N₂S₃ 238.34 Complex heterocyclic structure; biocidal properties Used as a fungicide (e.g., TCMTB, Busan 30)
4-Chlorophenyl ester C₇H₄ClNS 169.63 Electron-withdrawing chloro group; increased stability Specialty chemical (CAS 3226-37-7)

Structural and Functional Differences

  • Hydroxyl vs. Alkyl/Aryl Groups: The 2-hydroxyethyl ester’s hydroxyl group distinguishes it from non-polar analogs like the ethyl or isopropyl esters. In contrast, the phenyl ester’s aromatic ring enhances thermal stability, making it suitable for high-temperature processes .
  • Amino vs. Hydroxyethyl Moieties: The 2-aminoethyl ester’s amino group (pKa ~9–10) introduces pH-dependent reactivity, enabling use in drug delivery or coordination chemistry , whereas the hydroxyl group in the 2-hydroxyethyl ester may favor esterification or etherification reactions.
  • Complex Esters : The (2-benzothiazolylthio)methyl ester exemplifies a bioactive derivative with a benzothiazole ring, enabling antifungal activity via sulfur-thiocyanate synergy . Such complexity is absent in simpler esters like the ethyl or hydroxyethyl variants.

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